molecular formula C17H23NO3 B13400003 ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate

ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate

Cat. No.: B13400003
M. Wt: 289.4 g/mol
InChI Key: MGTBHZGFBVXZLO-UHFFFAOYSA-N
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Description

Ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate is a complex organic compound with a unique structure that includes an aminophenyl group, a hydroxy group, and a hepta-dienoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate typically involves multi-step organic reactions. The process begins with the preparation of the hepta-dienoate backbone, followed by the introduction of the aminophenyl and hydroxy groups. Common reagents used in these reactions include ethyl esters, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The aminophenyl group can be reduced to form different amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted amines, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its aminophenyl group can interact with proteins and enzymes, making it a valuable tool for studying biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases involving enzyme dysregulation.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. The hydroxy group can also participate in hydrogen bonding, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aminophenyl derivatives and hydroxy-substituted hepta-dienoates. Examples include:

  • Ethyl (2E,4E,6R,7R)-7-(4-hydroxyphenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate
  • Ethyl (2E,4E,6R,7R)-7-(4-methylphenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate

Uniqueness

Ethyl (2E,4E,6R,7R)-7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate is unique due to the presence of both the aminophenyl and hydroxy groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with other similar compounds.

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

ethyl 7-(4-aminophenyl)-7-hydroxy-4,6-dimethylhepta-2,4-dienoate

InChI

InChI=1S/C17H23NO3/c1-4-21-16(19)10-5-12(2)11-13(3)17(20)14-6-8-15(18)9-7-14/h5-11,13,17,20H,4,18H2,1-3H3

InChI Key

MGTBHZGFBVXZLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC(=CC(C)C(C1=CC=C(C=C1)N)O)C

Origin of Product

United States

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